REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[NH:10][CH:9]=[N:8][C:7]2=O)[CH3:2].O=P(Cl)(Cl)[Cl:19]>CN(C=O)C>[Cl:19][C:7]1[C:6]2[C:11](=[CH:12][C:13]([O:14][CH3:15])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=2)[N:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2C(N=CNC2=CC1OC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.74 mmol | |
AMOUNT: MASS | 416 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |